molecular formula C15H16INO2 B8377300 Acetamide, 2-iodo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- CAS No. 138113-04-9

Acetamide, 2-iodo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-

Cat. No. B8377300
M. Wt: 369.20 g/mol
InChI Key: DNMVMHOPCNFGIC-UHFFFAOYSA-N
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Patent
US05225442

Procedure details

The product of the title is obtained by treating the N-[2-(7-methoxynaphth-1-yl)ethyl]-2-bromoacetamide obtained in Example 9 with potassium iodide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][CH:9]=[C:10]2[CH2:13][CH2:14][NH:15][C:16](=[O:19])[CH2:17]Br)=[CH:5][CH:4]=1.[I-:20].[K+]>>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][CH:9]=[C:10]2[CH2:13][CH2:14][NH:15][C:16](=[O:19])[CH2:17][I:20])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2C=CC=C(C2=C1)CCNC(CBr)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product of the title is obtained

Outcomes

Product
Name
Type
Smiles
COC1=CC=C2C=CC=C(C2=C1)CCNC(CI)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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